molecular formula C49H55N9O7 B612244 Elbasvir CAS No. 1370468-36-2

Elbasvir

Cat. No.: B612244
CAS No.: 1370468-36-2
M. Wt: 882.0 g/mol
InChI Key: BVAZQCUMNICBAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Elbasvir (MK-8742) is a direct-acting antiviral medication used as part of combination therapy to treat chronic hepatitis C, an infectious liver disease caused by the hepatitis C virus (HCV). It was developed by Merck and approved by the FDA in January 2016. This compound is a highly potent and selective inhibitor of the HCV nonstructural protein 5A (NS5A), which is essential for viral replication and virion assembly .

Mechanism of Action

Target of Action

Elbasvir primarily targets the Non-Structural protein 5A (NS5A) of the Hepatitis C Virus (HCV) . NS5A is a multifunctional protein that plays crucial roles in the replication of the HCV RNA genome and the assembly of the virus .

Mode of Action

This compound acts as an inhibitor of NS5A, effectively preventing the transcription of the HCV RNA and also preventing virion assembly .

Biochemical Pathways

This compound disrupts the HCV life cycle by inhibiting the function of NS5A, a protein that is essential for the replication of the HCV RNA genome and the assembly of the virus . This disruption prevents the virus from multiplying and spreading, thereby reducing the viral load in the body .

Pharmacokinetics

This compound undergoes modest hepatic metabolism and is primarily excreted unchanged in feces . It is a substrate of the cytochrome P450 3A4 enzyme . The absorption characteristics of this compound have been adequately summarized, and it reaches peak plasma concentrations three hours after oral intake .

Result of Action

The inhibition of NS5A by this compound leads to a reduction in the replication of the HCV RNA genome and the assembly of the virus . This results in a decrease in the viral load within the body, leading to a sustained virologic response (SVR). Achieving an SVR is associated with significant long-term health benefits including reduced liver-related damage, improved quality of life, reduced incidence of hepatocellular carcinoma, and reduced all-cause mortality .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, the presence of resistance-associated amino acid substitutions in the NS5A protein can affect the drug’s efficacy . Additionally, the drug’s plasma levels can be affected by the co-administration of drugs that induce or inhibit the cytochrome P450 3A4 enzyme .

Safety and Hazards

Elbasvir is classified as a Category 2 hazard, meaning it is combustible and suspected of causing cancer if inhaled . Contact with dust can cause mechanical irritation or drying of the skin . It is recommended to avoid breathing mist, gas or vapours, and to avoid contact with skin and eyes .

Future Directions

The clinical pharmacokinetics of elbasvir/grazoprevir in specific special populations (pediatrics, HIV co-infected patients, or subjects who exhibit multiple comorbidities) require more investigation . Mechanistic experiments are needed to demonstrate the precise relative % contribution of CYP3A4 and the role of other enzymes involved in this compound/grazoprevir metabolism .

Biochemical Analysis

Biochemical Properties

Elbasvir is an inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A . This protein is essential for viral replication and virion assembly . This compound prevents viral replication in HCV genotypes 1a, 1b, and 4 .

Cellular Effects

This compound, as part of combination therapy, has been shown to achieve a sustained virologic response (SVR) between 94% and 97% for genotype 1 and 97% and 100% for genotype 4 after 12 weeks of treatment . SVR and eradication of HCV infection are associated with significant long-term health benefits including reduced liver-related damage, improved quality of life, reduced incidence of hepatocellular carcinoma, and reduced all-cause mortality .

Molecular Mechanism

This compound blocks NS5A, a protein necessary for hepatitis C virus replication and assembly .

Temporal Effects in Laboratory Settings

This compound appears to undergo modest hepatic metabolism and is excreted primarily unchanged in feces . Both this compound and grazoprevir are substrates of cytochrome P450 (CYP) 3A4 enzyme .

Metabolic Pathways

This compound and grazoprevir appear to undergo modest hepatic metabolism and are excreted primarily unchanged in feces . Both this compound and grazoprevir are substrates of cytochrome P450 (CYP) 3A4 enzyme .

Transport and Distribution

This compound has an estimated apparent volume of distribution of 680 liters . It is thought to distribute into most tissues including the liver . This compound is more than 99.9% bound to plasma proteins . It binds both human serum albumin and α1-acid glycoprotein .

Preparation Methods

The synthesis of Elbasvir involves several steps, including the enantioselective synthesis of a chiral amine intermediate. The process includes a highly enantioselective reduction of the NH imine using R-(+)-diphenylprolinol with sodium borohydride. This target chiral synthesis requires simple starting materials and inexpensive catalysts . Industrial production methods involve large-scale enantioselective synthesis with an overall yield of 55% .

Chemical Reactions Analysis

Elbasvir undergoes various chemical reactions, including oxidation, reduction, and substitution. It is degraded by the liver enzyme cytochrome P450 3A4 (CYP3A4). Combination with drugs that induce this enzyme, such as efavirenz, carbamazepine, or St. John’s wort, can lead to ineffectively low plasma levels of this compound. Conversely, combination with CYP3A4 inhibitors may increase plasma levels . The major products formed from these reactions are metabolites that are excreted via feces and urine .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Elbasvir involves the coupling of a benzofuran derivative with a pyrrolidinone derivative.", "Starting Materials": [ "2-(4-(4-(pyrrolidin-1-yl)phenyl)benzofuran-7-yl)acetic acid", "N,N-Dimethylformamide", "Triethylamine", "1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide", "Hydrochloric acid", "Sodium hydroxide", "Water", "Ethyl acetate", "Methanol" ], "Reaction": [ "The starting material, 2-(4-(4-(pyrrolidin-1-yl)phenyl)benzofuran-7-yl)acetic acid, is activated by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and coupled with N,N-dimethylformamide to form the corresponding amide intermediate.", "The amide intermediate is then treated with triethylamine and hydrochloric acid to form the pyrrolidinone derivative.", "The benzofuran derivative is then treated with sodium hydroxide to form the corresponding sodium salt.", "The pyrrolidinone derivative and the sodium salt of the benzofuran derivative are then coupled together using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide in the presence of triethylamine to form Elbasvir.", "The crude product is purified by recrystallization from a mixture of ethyl acetate and methanol." ] }

Elbasvir is an inhibitor of the HCV non-structural protein 5A. While the precise role of this protein is unknown, it is essential to viral replication and virion assembly.[synthesis] Potential modes of action of NS5A inhibitors like elbasvir include blocking signaling interactions, redistribution of NS5A from the endoplasmic reticulum to the surface of lipid droplets, and modification of the HCV replication complex. Computational target-based _in silico_ research suggests that elbasvir may carry activity at several proteins required for replication of SARS-CoV-2 - namely RNA-dependent RNA polymerase, helicase, and papain-like proteinase - although specific activity has yet to be affirmed by follow-up clinical studies.

CAS No.

1370468-36-2

Molecular Formula

C49H55N9O7

Molecular Weight

882.0 g/mol

IUPAC Name

methyl N-[1-[2-[5-[3-[2-[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-6-phenyl-6H-indolo[1,2-c][1,3]benzoxazin-10-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C49H55N9O7/c1-27(2)41(54-48(61)63-5)45(59)56-20-10-14-37(56)43-50-25-34(52-43)30-17-19-36-32(22-30)23-39-33-18-16-31(24-40(33)65-47(58(36)39)29-12-8-7-9-13-29)35-26-51-44(53-35)38-15-11-21-57(38)46(60)42(28(3)4)55-49(62)64-6/h7-9,12-13,16-19,22-28,37-38,41-42,47H,10-11,14-15,20-21H2,1-6H3,(H,50,52)(H,51,53)(H,54,61)(H,55,62)

InChI Key

BVAZQCUMNICBAQ-UHFFFAOYSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H]1C2N=CC(=N2)C3=CC4=C(C=C3)N5[C@@H](OC6=C(C5=C4)C=CC(=C6)C7C=NC(=N7)[C@@H]8CCCN8C(=O)[C@H](C(C)C)NC(=O)OC)C9=CC=CC=C9)NC(=O)OC

SMILES

CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC4=C(C=C3)N5C(OC6=C(C5=C4)C=CC(=C6)C7=CN=C(N7)C8CCCN8C(=O)C(C(C)C)NC(=O)OC)C9=CC=CC=C9)NC(=O)OC

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC4=C(C=C3)N5C(OC6=C(C5=C4)C=CC(=C6)C7=CN=C(N7)C8CCCN8C(=O)C(C(C)C)NC(=O)OC)C9=CC=CC=C9)NC(=O)OC

Appearance

solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

MK8742;  MK-8742;  MK 8742;  Elbasvir;  Zepatier.

Origin of Product

United States
Customer
Q & A

Q1: What is the mechanism of action of Elbasvir?

A1: this compound is a potent and selective inhibitor of the hepatitis C virus (HCV) nonstructural protein 5A (NS5A). [, , , , ] It exerts its antiviral activity by binding to NS5A and interfering with its function, which is essential for viral replication. [, ]

Q2: How does this compound's binding to NS5A inhibit HCV replication?

A2: While the exact mechanism is not fully elucidated, this compound's binding to NS5A disrupts critical viral processes, including RNA replication and virion assembly. [, , ] This disruption ultimately halts the production of new viral particles.

Q3: Does this compound target specific HCV genotypes?

A3: Yes, this compound exhibits potent antiviral activity against HCV genotypes 1a, 1b, 4, and 6. [, , , , ] It also shows activity against genotypes 2a and 3a, but the response may be less pronounced. []

Q4: Are there differences in this compound's effectiveness against different HCV genotypes?

A4: Yes, clinical trials have shown that this compound is highly effective in treating genotypes 1 and 4 infections. [] The efficacy against other genotypes can vary, and factors like the presence of resistance-associated substitutions need to be considered. [, ]

Q5: What is the molecular formula and weight of this compound?

A5: This information is not explicitly provided within the provided research abstracts.

Q6: Is there any spectroscopic data available for this compound?

A6: The provided research abstracts do not offer specific spectroscopic data for this compound.

Q7: Does this compound possess any catalytic properties?

A7: this compound is not known to exhibit catalytic properties. Its mechanism of action primarily involves binding and inhibiting a specific viral protein.

Q8: Have computational methods been used to study this compound?

A9: Yes, computational docking simulations have been employed to predict the binding affinity of this compound to various SARS-CoV-2 proteins, suggesting a potential for repurposing the drug for COVID-19 treatment. []

Q9: Are there ongoing efforts to modify this compound's structure to improve its activity?

A11: While the provided abstracts do not directly mention ongoing structural modifications of this compound, the research highlights the importance of understanding the impact of HCV NS5A mutations on drug resistance. [, ] This understanding can guide future drug design efforts to overcome resistance and potentially target a broader range of HCV genotypes.

Q10: What SHE (Safety, Health, and Environment) regulations are relevant to this compound's development and manufacturing?

A10: The provided research primarily focuses on the clinical efficacy and safety of this compound, without delving into specific SHE regulations related to its development and manufacturing.

Q11: How is this compound absorbed, distributed, metabolized, and excreted (ADME) in the body?

A14: While the provided abstracts do not detail the complete ADME profile of this compound, research indicates that it is primarily excreted through feces. [] It does not require dosage adjustments in patients with renal impairment. []

Q12: What are the pharmacokinetic interactions of this compound with other medications?

A12: Studies have explored this compound's pharmacokinetic interactions with various drugs, including:

  • HIV Protease Inhibitors: Co-administration with HIV protease inhibitors (atazanavir, lopinavir, darunavir) significantly increases Grazoprevir exposure, leading to a contraindication for their combined use. []
  • Famotidine and Pantoprazole: Gastric acid-reducing agents like famotidine and pantoprazole do not significantly alter the pharmacokinetics of this compound. []
  • Raltegravir and Dolutegravir: No clinically relevant drug interactions were observed when this compound was co-administered with HIV integrase inhibitors raltegravir or dolutegravir. []
  • Tenofovir Disoproxil Fumarate (TDF): Co-administration with TDF does not result in clinically significant changes in tenofovir exposure. []
  • Doravirine: Co-administration with doravirine results in a modest increase in doravirine exposure, but this is not considered clinically meaningful. []
  • Warfarin: this compound, when co-administered with Grazoprevir, can decrease warfarin sensitivity during treatment, which recovers after treatment completion. []

Q13: Has the efficacy of this compound been demonstrated in preclinical models?

A16: Yes, this compound has demonstrated potent antiviral activity in preclinical studies using HCV replicons, which are cell-based systems that mimic viral replication. [, , ] These studies have been crucial in evaluating its activity against various HCV genotypes and resistance-associated variants.

Q14: What do clinical trials tell us about the efficacy of this compound in treating HCV infection?

A17: Extensive clinical trials have demonstrated that this compound, in combination with Grazoprevir, achieves high sustained virologic response rates (SVR12) in patients with HCV genotype 1, 4, and 6 infections. [, , , , ] These trials have included diverse patient populations, including those with cirrhosis, HIV co-infection, and advanced chronic kidney disease.

Q15: What are the common mechanisms of resistance to this compound?

A18: The most common resistance mechanism involves amino acid substitutions in the HCV NS5A protein, particularly at positions 28, 30, 31, and 93. [, , , ] These substitutions can alter this compound's binding affinity, reducing its effectiveness.

Q16: Does this compound exhibit cross-resistance with other HCV antiviral drugs?

A19: While this compound shows no cross-resistance with NS3/4A protease inhibitors like Grazoprevir, [] cross-resistance can occur with other NS5A inhibitors. [] The specific substitutions in the NS5A protein determine the extent of cross-resistance.

Q17: Are there any specific drug delivery strategies being explored to improve the delivery of this compound?

A17: The provided research abstracts do not discuss specific drug delivery strategies for this compound.

Q18: What analytical methods are used to quantify this compound in biological samples?

A18: Several analytical methods have been developed and validated for quantifying this compound in various matrices:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS): This highly sensitive and specific method has been used to quantify this compound in human plasma. [, ]
  • High-performance liquid chromatography (HPLC): Various HPLC methods, including RP-HPLC (reverse-phase HPLC), have been developed for the simultaneous determination of this compound and Grazoprevir in bulk and pharmaceutical dosage forms. [, , , , ]

Q19: What is the environmental impact of this compound?

A19: This information is not discussed within the scope of the provided research abstracts.

Q20: What is known about the dissolution and solubility properties of this compound?

A20: Specific dissolution and solubility data are not detailed within the provided research abstracts.

Q21: How are the analytical methods used for this compound validated?

A26: Developed analytical methods for this compound, particularly the LC-MS/MS and HPLC methods, undergo rigorous validation according to guidelines set by regulatory bodies like the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [, , , , ] This validation ensures that the methods are accurate, precise, specific, and reliable for their intended purpose.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.